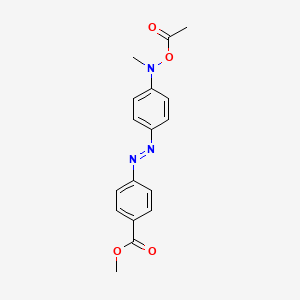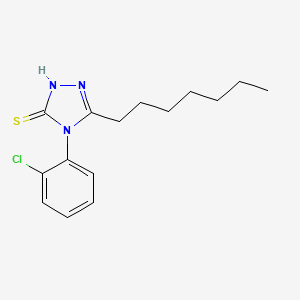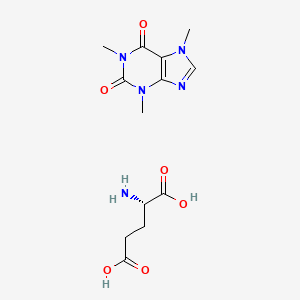
1,1-Dibromo-N,N-dibutylboranamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dibromo-N,N-dibutylboranamine is an organoboron compound characterized by the presence of two bromine atoms and a boron-nitrogen bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dibromo-N,N-dibutylboranamine can be synthesized through the bromination of N,N-dibutylboranamine. The reaction typically involves the use of bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the consistency and quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dibromo-N,N-dibutylboranamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form N,N-dibutylboranamine.
Oxidation Reactions: Oxidation can lead to the formation of boron-containing oxides.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used under controlled conditions.
Major Products Formed
Substitution: Formation of N,N-dibutylboranamine derivatives with different halogens or functional groups.
Reduction: Formation of N,N-dibutylboranamine.
Oxidation: Formation of boron oxides and other oxidation products.
Wissenschaftliche Forschungsanwendungen
1,1-Dibromo-N,N-dibutylboranamine has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of boron-containing polymers and materials.
Biological Studies: Investigated for its potential use in drug delivery systems and as a boron carrier in boron neutron capture therapy (BNCT).
Industrial Applications: Used in the production of flame retardants and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,1-dibromo-N,N-dibutylboranamine involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, while the boron-nitrogen bond can interact with nucleophiles. These interactions can lead to the formation of stable complexes and facilitate various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dibromoethane: Similar in structure but lacks the boron-nitrogen bond.
1,1-Dibromo-2,2-dimethylpropane: Another dibromo compound with different alkyl groups.
N,N-Dibutylboranamine: The non-brominated analog of 1,1-dibromo-N,N-dibutylboranamine.
Uniqueness
This compound is unique due to the presence of both bromine atoms and a boron-nitrogen bond, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and materials science .
Eigenschaften
CAS-Nummer |
54336-83-3 |
|---|---|
Molekularformel |
C8H18BBr2N |
Molekulargewicht |
298.86 g/mol |
IUPAC-Name |
N-butyl-N-dibromoboranylbutan-1-amine |
InChI |
InChI=1S/C8H18BBr2N/c1-3-5-7-12(9(10)11)8-6-4-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
XCQRCIZCPMZXFM-UHFFFAOYSA-N |
Kanonische SMILES |
B(N(CCCC)CCCC)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




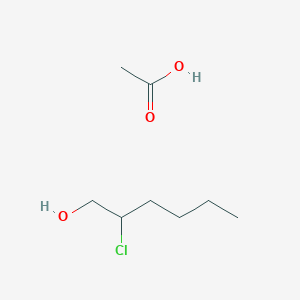

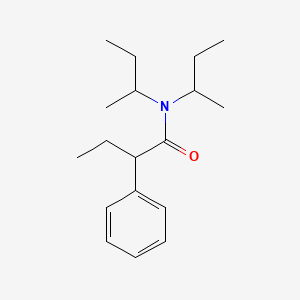
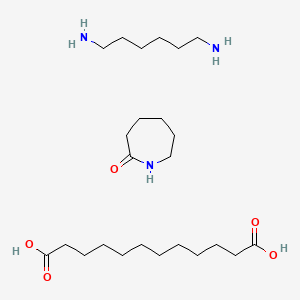
![4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide](/img/structure/B14647582.png)
![methyl 2-[2-(diethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14647586.png)

![5-Methoxy-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14647596.png)
![2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid](/img/structure/B14647600.png)
